2-Aza-2-desamino-5,8-dideazafolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

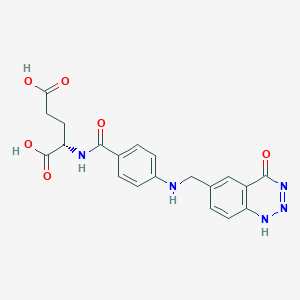

2-Aza-2-desamino-5,8-dideazafolic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Potency : The compound has demonstrated significant potency against L1210 leukemia cells with an IC50 value of approximately 0.42 µM, indicating it is highly effective at inhibiting cell growth in vitro .

- Binding Affinity : Studies have shown that 2-aza-2-desamino-5,8-dideazafolic acid binds more effectively to TS compared to its 2-desamino counterparts, suggesting enhanced therapeutic potential .

Antitumor Applications

The compound has been investigated for its potential use in treating various cancers due to its ability to inhibit TS. This makes it a candidate for combination therapies with other antifolates or chemotherapeutic agents.

Case Studies:

- Combination Therapy : Research indicates that combining this compound with other agents like trimetrexate can enhance therapeutic efficacy by targeting multiple metabolic pathways involved in folate metabolism .

- In Vivo Studies : Animal models have shown promising results when treated with this compound, leading to significant reductions in tumor growth rates compared to untreated controls .

Pharmacokinetics and Transport Mechanisms

Understanding how this compound is absorbed and utilized by cells is crucial for optimizing its therapeutic use.

Transport Mechanisms :

- The compound is a substrate for folylpolyglutamate synthetase (FPGS), which facilitates its retention within cells by converting it to polyglutamate forms that are less likely to be exported from the cell .

- Its interaction with various folate transporters (e.g., reduced folate carrier) enhances cellular uptake, making it more effective as an antitumor agent .

Comparative Studies

Comparative studies have highlighted the advantages of this compound over traditional antifolates like methotrexate.

| Compound | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | 0.42 | Thymidylate Synthase | Potent inhibitor; effective in L1210 leukemia cells |

| Methotrexate | Variable | Dihydrofolate Reductase | Resistance issues; limited use due to toxicity |

| 2-desamino-5,8-dideazafolic acid | 3.5 | Thymidylate Synthase | Less potent than 2-aza analogue |

Analyse Chemischer Reaktionen

Key Steps:

-

Bromination :

-

Coupling Reaction :

-

Hydrolysis :

Functional Group Reactivity

ADDF’s structure features a benzotriazinone core and a glutamic acid side chain, enabling unique interactions:

Derivatization and Analogues

Modifications to ADDF’s structure have been explored to optimize pharmacokinetics:

-

N10-Methylation : Introduced via reductive alkylation, improving TS inhibition (IC50 = 0.84 μM vs. L1210 cells) .

-

Side Chain Variations : Substitutions with alkyl, alkenyl, or alkynyl groups alter FPGS substrate affinity .

Biological Activity Data

ADDF demonstrates dual enzyme targeting:

| Parameter | Value | Source |

|---|---|---|

| TS Inhibition (Ki) | 0.19 nM | |

| FPGS Substrate Efficiency | 45% relative to folate | |

| L1210 Cell Growth (IC50) | 0.42 μM (without dThd) |

Comparative Analysis with Analogues

ADDF outperforms classical antifolates in specific contexts:

| Compound | TS Inhibition (Ki) | FPGS Utilization |

|---|---|---|

| ADDF | 0.19 nM | High |

| 2-Desamino-5,8-dideazafolate | 0.42 μM | Moderate |

| Methotrexate (MTX) | 1.2 nM | Low |

ADDF’s benzotriazinone core allows deeper penetration into the TS active site compared to MTX’s pteridine ring .

Stability and Degradation

Eigenschaften

CAS-Nummer |

140410-01-1 |

|---|---|

Molekularformel |

C20H19N5O6 |

Molekulargewicht |

425.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1 |

InChI-Schlüssel |

YKORUANEKZOBMT-INIZCTEOSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |

Synonyme |

2-aza-2-desamino-5,8-dideazafolic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.